molecular formula C4H8N2OS B12863406 3-Aminothietane-3-carboxamide

3-Aminothietane-3-carboxamide

Cat. No.: B12863406
M. Wt: 132.19 g/mol
InChI Key: VWWARWUDCZBZHA-UHFFFAOYSA-N
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Description

3-Aminothietane-3-carboxamide is a heterocyclic compound containing a sulfur atom within a four-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminothietane-3-carboxamide typically involves the [2+2] cycloaddition of sulfene (CH2=SO2) or its analogs to enamines, followed by reduction of the resulting products to yield 3-aminothietane 1,1-dioxides . This method is regioselective and occurs under kinetic control, ensuring the retention of configuration during the addition process .

Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Aminothietane-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thietane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thietane derivatives .

Scientific Research Applications

3-Aminothietane-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aminothietane-3-carboxamide involves its interaction with various molecular targets, including enzymes and proteins. The compound’s carboxamide moiety forms hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction is crucial for its biological effects, such as enzyme inhibition and antimicrobial activity .

Comparison with Similar Compounds

Uniqueness: 3-Aminothietane-3-carboxamide is unique due to its four-membered thietane ring containing a sulfur atom, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo regioselective reactions and form stable derivatives makes it a valuable compound in various research fields.

Properties

Molecular Formula

C4H8N2OS

Molecular Weight

132.19 g/mol

IUPAC Name

3-aminothietane-3-carboxamide

InChI

InChI=1S/C4H8N2OS/c5-3(7)4(6)1-8-2-4/h1-2,6H2,(H2,5,7)

InChI Key

VWWARWUDCZBZHA-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)(C(=O)N)N

Origin of Product

United States

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